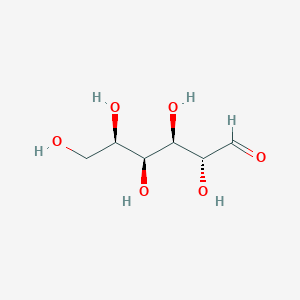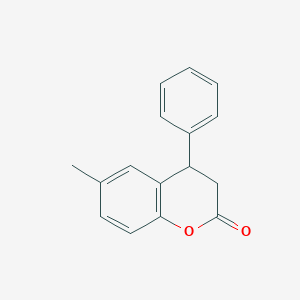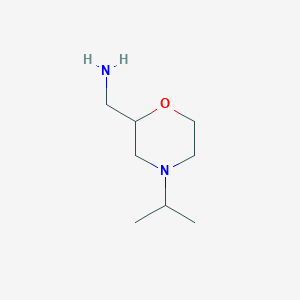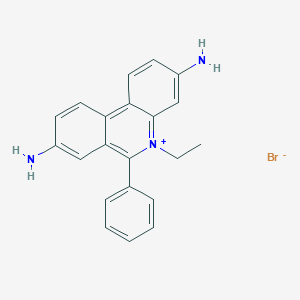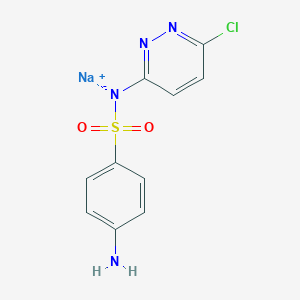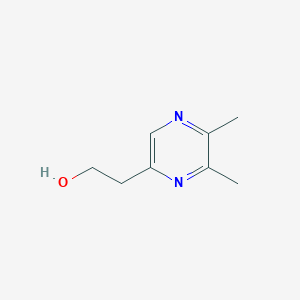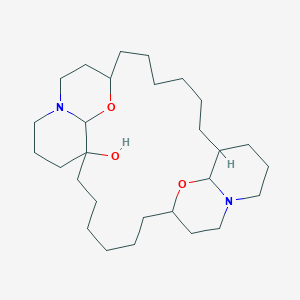
Demethylxestospongine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylxestospongine B is a natural product that is extracted from the marine sponge Xestospongia sp. It belongs to the xestospongin family of alkaloids and has been found to exhibit a wide range of biological activities. The compound has attracted the attention of researchers due to its potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
Inhibition of IP3-Mediated Calcium Release
Demethylxestospongine B, along with other xestospongins, has been identified as a potent blocker of IP3-mediated Ca2+ release from the endoplasmic reticulum. This suggests a mechanism independent of the IP3 effector site, marking xestospongins as a valuable tool for investigating IP3 receptors and Ca2+ signaling in various cell types (Gafni et al., 1997).
Structural Analysis and Isolation
The structure of demethylxestospongin B, along with other alkaloids, was identified in a New Caledonian sponge Xestospongia sp. This study detailed the nmr studies and comparisons with previously described products, contributing to the structural understanding of these compounds (Quirion et al., 1992).
Antifungal Activity
Demethylxestospongin B, among other xestospongins, exhibited modest antifungal activity against various fluconazole-resistant Candida spp. This highlights its potential role in addressing fungal resistance issues (Moon et al., 2002).
Implications in Epigenetic Research
While not directly linked to demethylxestospongine B, research around demethylating agents has shown significant progress in cancer therapy and epigenetics. For instance, studies have explored the potential of demethylating agents in altering the epigenome in cancer cells, providing a new strategy in anti-cancer therapy (E. Jost & O. Galm, 2007). Similarly, DNA demethylating agents have been observed to target colorectal cancer cells by inducing viral mimicry by endogenous transcripts, suggesting a novel anti-tumor mechanism (Roulois et al., 2015).
Propiedades
Número CAS |
144789-03-7 |
|---|---|
Nombre del producto |
Demethylxestospongine B |
Fórmula molecular |
C28H50N2O3 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2 |
Clave InChI |
DAHFKODECRYGAQ-UHFFFAOYSA-N |
SMILES |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
SMILES canónico |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
Sinónimos |
demethylxestospongin B demethylxestospongine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



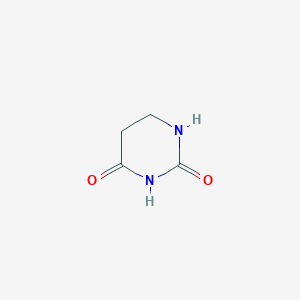
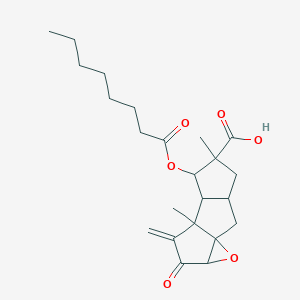
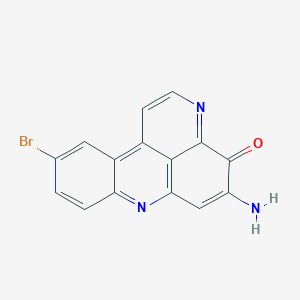
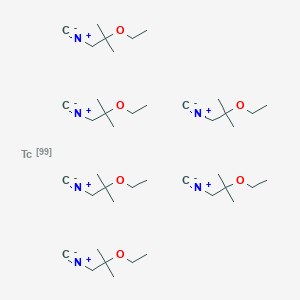
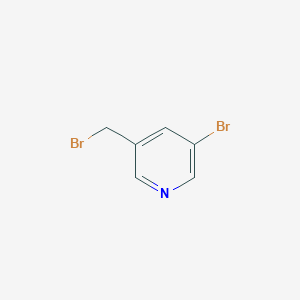
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
